tert-butyl (3S)-3-(2-bromoacetyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3-(2-bromoacetyl)piperidine-1-carboxylate is an organic compound commonly used in medicinal chemistry and pharmaceuticals. It combines the structural frameworks of piperidine and a tert-butyl carbamate, making it useful in various synthetic applications. The bromoacetyl group adds a significant reactivity element, often used in cross-coupling reactions.
Preparation Methods
Synthetic Routes
The synthesis of tert-butyl (3S)-3-(2-bromoacetyl)piperidine-1-carboxylate generally involves multiple steps:
Preparation of 3-(2-bromoacetyl)piperidine: : This step includes the bromination of 3-acetylpiperidine using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Protection of the Piperidine Nitrogen: : The piperidine nitrogen is protected by reacting it with tert-butyl chloroformate, creating the tert-butyl carbamate protecting group.
Reaction Conditions
The preparation often requires an inert atmosphere (like nitrogen or argon), a suitable solvent (such as dichloromethane or tetrahydrofuran), and controlled temperatures (ranging from -10°C to 25°C).
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: : The bromoacetyl group is highly reactive towards nucleophiles, making it a prime candidate for substitution reactions.
Hydrolysis: : Under acidic or basic conditions, the tert-butyl carbamate group can be hydrolyzed to yield the free amine.
Oxidation: : It can undergo oxidation reactions at the piperidine ring or the bromoacetyl side chain.
Reagents and Conditions
Substitution Reactions: : Common reagents include nucleophiles like amines, thiols, or alcohols under mild conditions.
Hydrolysis: : Typically performed with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at moderate temperatures.
Oxidation: : Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: : Formation of a variety of derivatives depending on the nucleophile used.
Hydrolysis: : Yields the deprotected piperidine derivative.
Oxidation: : Formation of oxidized products like piperidinone derivatives.
Scientific Research Applications
Chemistry
Building Blocks: : Used as a precursor in the synthesis of complex molecules.
Cross-Coupling Reactions: : Facilitates the formation of carbon-carbon bonds in organic synthesis.
Biology and Medicine
Drug Development: : The compound’s structure is useful in creating enzyme inhibitors, receptor ligands, and other pharmacologically active molecules.
Chemical Probes: : Used in the design of probes to study biological pathways and mechanisms.
Industry
Material Science: : Employed in the synthesis of polymers and specialty materials.
Agrochemicals: : Applied in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action depends on the derivative being used or synthesized
Molecular Targets: : May interact with enzymes, receptors, or proteins in biological systems.
Pathways: : Could be involved in metabolic pathways, signaling cascades, or synthetic routes in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S)-3-acetylpiperidine-1-carboxylate: : Similar structure but lacks the bromoacetyl group.
3-(2-Bromoacetyl)piperidine: : Lacks the tert-butyl carbamate protection.
tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate: : Differing in the substitution on the piperidine ring.
Uniqueness
The presence of both the bromoacetyl and tert-butyl carbamate groups adds unique reactivity and versatility in synthetic applications.
Higher selectivity in cross-coupling and substitution reactions compared to similar compounds due to the bromoacetyl group.
This is an intricate compound with a wide array of applications across different fields. Whether it's drug development or material science, its unique chemical properties make it a valuable tool in both academic research and industrial applications.
Properties
CAS No. |
1426066-82-1 |
---|---|
Molecular Formula |
C12H20BrNO3 |
Molecular Weight |
306.2 |
Purity |
95 |
Origin of Product |
United States |
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